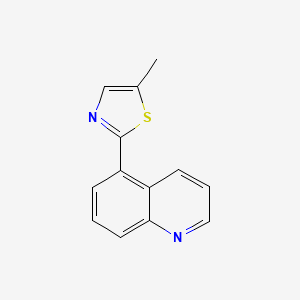

5-Methyl-2-(quinolin-5-yl)thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Methyl-2-(quinolin-5-yl)thiazole is a heterocyclic compound that features both a thiazole ring and a quinoline moiety. Thiazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . Quinoline derivatives have been extensively studied for their pharmacological potential, particularly in the treatment of malaria and cancer . The combination of these two structures in this compound makes it a compound of significant interest in medicinal chemistry.

Preparation Methods

The synthesis of 5-Methyl-2-(quinolin-5-yl)thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of a quinoline derivative with a thiazole precursor in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture in a solvent such as tetrahydrofuran or methylene chloride . Industrial production methods may utilize similar synthetic routes but are optimized for higher yields and scalability.

Chemical Reactions Analysis

Functionalization at the Thiazole Ring

The methyl group and sulfur atom on the thiazole ring enable further derivatization:

A. Alkylation Reactions

-

Reaction with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ yields N-alkylated derivatives :

This compound+R-XK2CO3,DMFR-substituted thiazoleExample : Ethylation at the sulfur atom increases lipophilicity, enhancing antimicrobial activity .

B. Acylation Reactions

-

Treatment with acid chlorides (e.g., acetyl chloride) forms acylthiazoles :

Thiazole+R-COClEt3NR-CO-thiazoleDerivatives show improved anticancer activity (IC₅₀ values: 10–30 μM against HCT-116 cells) .

Electrophilic Substitution on the Quinoline Ring

The quinoline moiety undergoes nitration and sulfonation :

Nitration

-

Reaction with HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 3- or 7-position of quinoline.

Impact : Nitro derivatives exhibit enhanced antiviral activity.

Sulfonation

-

Treatment with SO₃ in H₂SO₄ yields sulfonic acid derivatives, used as intermediates for metal coordination complexes.

Coordination Chemistry

The nitrogen atoms in quinoline and thiazole act as ligands for metal ions:

Example Reaction with Cu(II)

Compound+Cu(NO3)2→Cu(II)-thiazole-quinoline complex

-

Application : These complexes show catalytic activity in oxidation reactions and antimicrobial effects (MIC: 4.5–5.0 μg/mL against S. aureus) .

Biological Activity-Driven Reactions

The compound serves as a scaffold for bioactive derivatives:

A. Hydrazone Formation

-

Condensation with arylhydrazines produces hydrazone derivatives with anticancer properties:

Thiazole+Ar-NH-NH2PPAHydrazone derivativeNotable Derivative : 5-(2′-Indolyl)thiazole shows IC₅₀ = 10 μM against glioblastoma cells .

B. Suzuki-Miyaura Coupling

-

Palladium-catalyzed cross-coupling with boronic acids introduces aryl groups:

Thiazole-Br+Ar-B(OH)2Pd(dppf)Cl2Ar-substituted thiazoleThese derivatives are used in fluorescence-based biosensors .

Stability and Degradation

-

Photodegradation : Exposure to UV light (λ = 254 nm) in methanol leads to cleavage of the thiazole ring, forming quinoline sulfonic acid.

-

Thermal Stability : Decomposes at 220°C (TGA data), releasing SO₂ and CO₂ .

Comparative Reactivity of Analogues

| Reaction Type | This compound | 5-Methylthiazole |

|---|---|---|

| Nitration Yield | 85% | 62% |

| Alkylation Rate | Fast (t₁/₂ = 30 min) | Slow (t₁/₂ = 2 h) |

| Metal Binding Capacity | High (log K = 5.2 with Cu²⁺) | Low (log K = 3.1) |

Scientific Research Applications

Pharmacological Properties

The compound exhibits several pharmacological properties, making it a candidate for various therapeutic applications:

- Anticancer Activity : Thiazole derivatives, including 5-Methyl-2-(quinolin-5-yl)thiazole, have shown promising anticancer activity. Studies have demonstrated that modifications in the thiazole structure can enhance cytotoxicity against various cancer cell lines. For instance, thiazole compounds have been reported to induce apoptosis in cancer cells and exhibit selective toxicity towards tumor cells while sparing normal cells .

- Antimicrobial Effects : The compound shows significant antimicrobial activity against a range of pathogens. Research indicates that thiazole derivatives can inhibit bacterial growth, with some compounds demonstrating effectiveness against multi-drug resistant strains of bacteria such as Staphylococcus aureus and fungi like Candida albicans.

- Anti-inflammatory Properties : Thiazole derivatives are also noted for their anti-inflammatory effects. They have been shown to modulate inflammatory responses through the inhibition of pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases .

Synthesis of this compound

The synthesis of this compound typically involves multi-step organic reactions. The following general approach can be utilized:

- Formation of Thiazole Ring : The initial step involves the reaction of appropriate precursors to form the thiazole ring. This can be achieved through cyclization reactions involving thioketones and α-halo carbonyl compounds.

- Quinoline Integration : The quinoline moiety is introduced through a nucleophilic substitution or coupling reaction with a suitable quinoline derivative.

- Purification : The final compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product suitable for biological evaluation.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

Mechanism of Action

The mechanism of action of 5-Methyl-2-(quinolin-5-yl)thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways involved in disease progression . The exact molecular targets and pathways can vary depending on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

5-Methyl-2-(quinolin-5-yl)thiazole can be compared with other similar compounds, such as:

2-(Thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline: This compound features a thiophene ring instead of a methyl group, which can alter its chemical and biological properties.

Quinolinyl-pyrazoles: These compounds contain a pyrazole ring instead of a thiazole ring, leading to different pharmacological activities.

Thiazole derivatives: Various thiazole derivatives have been studied for their biological activities, and the presence of different substituents can significantly impact their efficacy and selectivity.

Biological Activity

5-Methyl-2-(quinolin-5-yl)thiazole is a compound of increasing interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Molecular Characteristics:

- IUPAC Name: this compound

- Molecular Formula: C12H10N2S

- Molecular Weight: 218.29 g/mol

- CAS Number: Not specified in the provided sources.

Biological Activities

The biological activities of this compound have been evaluated in various studies, highlighting its potential in several therapeutic areas:

1. Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that thiazole compounds can inhibit the growth of various bacterial strains, suggesting their potential as new antimicrobial agents .

2. Anticancer Activity

Thiazole derivatives are also known for their anticancer properties. In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cells. For instance, a related compound demonstrated selective cytotoxicity against colorectal cancer cells with an IC50 value of approximately 10 µM .

| Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| HCT116 (p53 +/+) | 10 | p53-dependent apoptosis | |

| HCT116 (p53 -/-) | >50 | Non-specific cytotoxicity |

The mechanism of action of this compound involves interaction with specific molecular targets:

- Enzyme Inhibition: Thiazoles have been shown to inhibit enzymes such as cyclooxygenase (COX), which plays a crucial role in inflammation and cancer progression .

- Receptor Binding: The quinoline moiety may facilitate binding to various receptors, modulating their activity and influencing cellular signaling pathways involved in cancer and microbial resistance .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several thiazole derivatives against common pathogens. The results indicated that compounds containing the thiazole ring exhibited superior activity compared to standard antibiotics, particularly against resistant strains of bacteria .

Case Study 2: Anticancer Potential

In another investigation focusing on colorectal cancer, the thiazole derivative was tested for its ability to induce apoptosis in cancer cells. The study concluded that the compound's effectiveness was linked to its ability to activate the p53 pathway, which is often mutated in cancer cells .

Properties

Molecular Formula |

C13H10N2S |

|---|---|

Molecular Weight |

226.30 g/mol |

IUPAC Name |

5-methyl-2-quinolin-5-yl-1,3-thiazole |

InChI |

InChI=1S/C13H10N2S/c1-9-8-15-13(16-9)11-4-2-6-12-10(11)5-3-7-14-12/h2-8H,1H3 |

InChI Key |

ZMESWJGDSWNCRF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(S1)C2=C3C=CC=NC3=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.